molecular formula C23H19N5O3S B2518199 3-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866896-80-2

3-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2518199
CAS No.: 866896-80-2
M. Wt: 445.5
InChI Key: MVSHXEZIKBGUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, and is further functionalized with a methoxybenzenesulfonyl group and a methylphenyl group. The compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available literature, triazole compounds are known to bind readily in biological systems with a variety of enzymes and receptors . This allows them to show versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Future Directions

The compound and its derivatives have shown promising antimicrobial, antitubercular, and anti-HIV activities . This suggests potential for further optimization and development into new antitubercular and anti-HIV agents . The emergence of multi-drug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) strains highlights the urgent need to develop novel druggable molecules for the co-infection treatment and strains of MDR-TB and XDR-TB .

Preparation Methods

The synthesis of 3-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar compounds to 3-(4-METHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE include other triazoloquinazolines and related heterocyclic compounds. Some examples are:

The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-(2-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-15-7-3-5-9-19(15)24-21-18-8-4-6-10-20(18)28-22(25-21)23(26-27-28)32(29,30)17-13-11-16(31-2)12-14-17/h3-14H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSHXEZIKBGUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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